

physicochemical properties of 4-chloro-3-trifluoromethyl-benzenethiol

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Compound of Interest

Compound Name: 4-Chloro-3-trifluoromethyl-benzenethiol

Cat. No.: B099094

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An In-depth Technical Guide to the Physicochemical Properties of **4-chloro-3-trifluoromethyl-benzenethiol**

This technical guide provides a comprehensive overview of the known physicochemical properties of **4-chloro-3-trifluoromethyl-benzenethiol** (CAS No. 18800-22-1). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates data from various sources and outlines general experimental and computational methodologies relevant to the characterization of this compound.

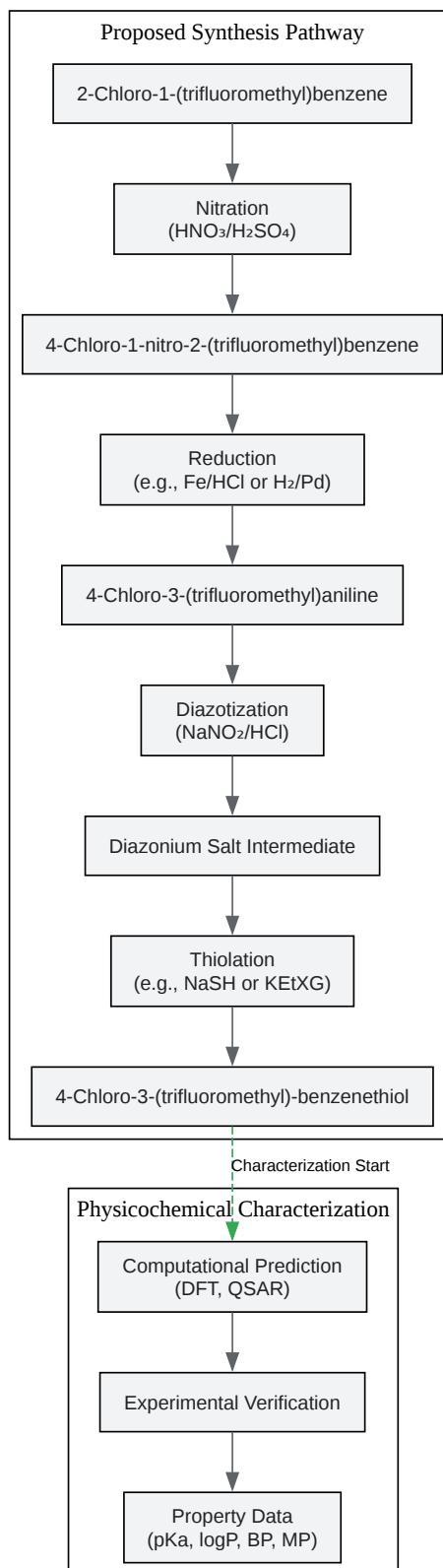
Core Physicochemical Data

4-chloro-3-trifluoromethyl-benzenethiol is a halogenated and trifluoromethylated aromatic thiol. Its chemical structure incorporates features that significantly influence its reactivity, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and material science. The quantitative data available for this compound are summarized below.

Property	Value	Source
CAS Number	18800-22-1	[1] [2]
Molecular Formula	C ₇ H ₄ ClF ₃ S	[1] [2] [3]
Molecular Weight	212.62 g/mol	[2]
IUPAC Name	4-chloro-3-(trifluoromethyl)benzenethiol	[1]
Predicted XlogP	4.3	[3]
Monoisotopic Mass	211.96744 Da	[3]
Physical State	Not explicitly stated; likely liquid or solid	
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available	
Solubility	Data not available	

Synthesis and Characterization Workflow

The synthesis of **4-chloro-3-trifluoromethyl-benzenethiol** is not explicitly detailed in the provided search results. However, a logical synthetic route can be proposed based on common organic chemistry transformations and the synthesis of structurally related compounds, such as 4-chloro-3-trifluoromethylaniline. The general workflow for synthesizing and characterizing such a compound is outlined below.



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Caption: Proposed synthesis and characterization workflow for the target compound.

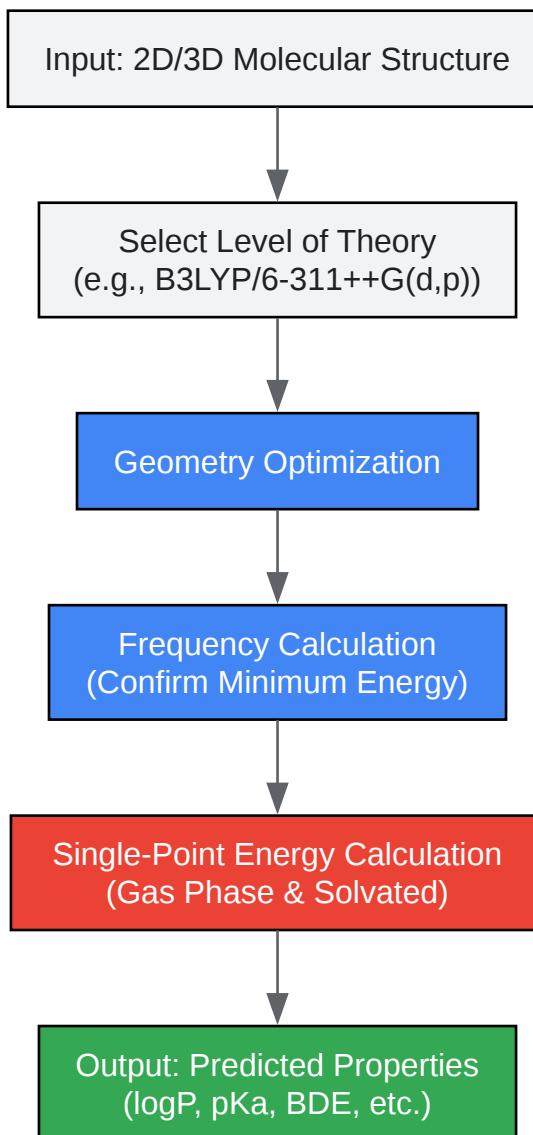
Experimental and Computational Protocols

Detailed experimental protocols for determining the physicochemical properties of this specific molecule are not publicly available. However, standard methodologies are applicable and computational methods can provide reliable estimates.

Computational Determination of Physicochemical Properties

Density Functional Theory (DFT) is a powerful computational method for predicting various molecular properties.[\[4\]](#)[\[5\]](#)

- Objective: To calculate properties such as bond dissociation enthalpies (BDE), logP, dipole moments, and HOMO/LUMO energies.
- Methodology:
 - Structure Optimization: The 3D structure of **4-chloro-3-trifluoromethyl-benzenethiol** is first optimized using a suitable level of theory, for example, (U)B3LYP/6-311++G(d,p).[\[4\]](#)[\[5\]](#)
 - Property Calculation: Single-point energy calculations are then performed on the optimized geometry. For properties in solution, a solvent model like the SMD model can be incorporated.[\[4\]](#)[\[5\]](#)
 - LogP Calculation: The partition coefficient (logP) can be estimated using methods based on atomic contributions or fragment-based approaches, often included in quantum chemistry software packages or available as standalone predictors like XlogP.[\[3\]](#)
 - pKa Prediction: The acidity of the thiol group (pKa) can be predicted by calculating the Gibbs free energy change for the deprotonation reaction in a solvent continuum model.



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Caption: Workflow for computational property prediction using DFT.

General Experimental Protocols

- Determination of pKa (Potentiometric Titration):
 - A solution of the compound is prepared in a suitable solvent mixture (e.g., water/methanol).
 - The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

- The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.
- The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.
- Determination of logP (Shake-Flask Method):
 - A solution of the compound is prepared in a biphasic system of n-octanol and water.
 - The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
 - The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
 - The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- Analysis by HPLC: For quantitative analysis or purity determination, a High-Performance Liquid Chromatography (HPLC) method can be developed. A study on other thiophenols utilized a fluorescence derivatizing agent for enhanced sensitivity.[6]
 - Derivatization: The thiol group is reacted with a labeling agent (e.g., 9-(2-iodoethyl)acridone) to form a fluorescent derivative.[6]
 - Separation: The derivatized analyte is separated on a C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).
 - Detection: The compound is detected using a fluorescence detector set to the appropriate excitation and emission wavelengths for the derivative.
 - Quantification: The concentration is determined by comparing the peak area to a calibration curve prepared with known standards.

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